1-{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, furan, oxazole, piperazine, and phenoxyethanone moieties
Preparation Methods
The synthesis of 1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxazole ring: This step typically involves the cyclization of a precursor containing a furan and an amide group under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This can be achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated precursor with piperazine.
Formation of the final product: The phenoxyethanone moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and oxazole rings may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can be compared with other similar compounds, such as:
1-{4-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-(FURAN-2-YL)METHANONE: This compound features a chlorophenyl group instead of a furan ring, which may alter its chemical and biological properties.
1-{4-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE: The thiophene ring in this compound may provide different electronic and steric effects compared to the furan ring.
The uniqueness of 1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O6S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C25H23N3O6S/c29-22(18-33-19-8-3-1-4-9-19)27-13-15-28(16-14-27)25-24(26-23(34-25)21-12-7-17-32-21)35(30,31)20-10-5-2-6-11-20/h1-12,17H,13-16,18H2 |
InChI Key |
JEJHDFWTUIWEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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